2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)-
Overview
Description
2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound is a derivative of coumarin, characterized by the presence of chlorine atoms and a benzofuran moiety, which may impart unique chemical and biological properties.
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- can be compared with other coumarin derivatives, such as:
Coumarin: The parent compound, widely used in perfumes and as a precursor for anticoagulant drugs.
7-Methoxycoumarin: Known for its fluorescent properties and used in biochemical assays.
4-Hydroxycoumarin: A key intermediate in the synthesis of anticoagulant drugs like warfarin. The unique presence of chlorine atoms and a benzofuran moiety in 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- distinguishes it from these similar compounds, potentially imparting unique chemical and biological properties.
Properties
IUPAC Name |
7-chloro-4-(5-chloro-1-benzofuran-2-yl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2O3/c18-10-2-4-14-9(5-10)6-15(21-14)13-8-17(20)22-16-7-11(19)1-3-12(13)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSIXDXMMSWBET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148448 | |
Record name | 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108154-61-6 | |
Record name | 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108154616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 7-chloro-4-(5-chloro-2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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